1-(Azetidin-3-yl)pent-4-en-2-one
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Overview
Description
1-(Azetidin-3-yl)pent-4-en-2-one is a chemical compound with the molecular formula C8H13NO It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)pent-4-en-2-one can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods provide efficient routes to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced azetidine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)pent-4-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pent-4-en-2-one involves its interaction with molecular targets and pathways within biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting tubulin polymerization in cancer cells .
Comparison with Similar Compounds
1-(Azetidin-3-yl)pent-4-en-2-one can be compared with other azetidine derivatives, such as:
1-(Azetidin-3-yl)-4-chloropent-4-en-2-one: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is used as a colchicine-binding site inhibitor and has shown significant antiproliferative activity in cancer cells.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pent-4-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(10)4-7-5-9-6-7/h2,7,9H,1,3-6H2 |
InChI Key |
VKMDDWCBPKVMAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)CC1CNC1 |
Origin of Product |
United States |
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